![molecular formula C8H8N2OS B3319774 2-ethylThieno[3,2-d]pyrimidin-4(3H)-one CAS No. 117299-61-3](/img/structure/B3319774.png)
2-ethylThieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
2-ethylThieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with an ethyl group attached to the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylThieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid, which leads to the formation of thienopyrimidin-4-ones . Another approach uses triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) as cyclizing agents . These reactions are usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-ethylThieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-ethylThieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethylThieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like EZH2, which plays a role in cancer cell proliferation . The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of cancer cell growth. Additionally, it may disrupt the polymerization of tubulin, affecting the dynamics of the cytoskeleton and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: A closely related compound with similar biological activities.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Another related compound with potential anticancer properties.
Thieno[3,4-b]pyridine: A compound with a different ring fusion pattern but similar chemical properties.
Uniqueness
2-ethylThieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of an ethyl group at the second position. This structural feature may contribute to its distinct biological activities and potential as a drug candidate.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research
Properties
IUPAC Name |
2-ethyl-3H-thieno[3,2-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-2-6-9-5-3-4-12-7(5)8(11)10-6/h3-4H,2H2,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTRLUFALASHTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442027 | |
Record name | Thieno[3,2-d]pyrimidin-4(1H)-one, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117299-61-3 | |
Record name | Thieno[3,2-d]pyrimidin-4(1H)-one, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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